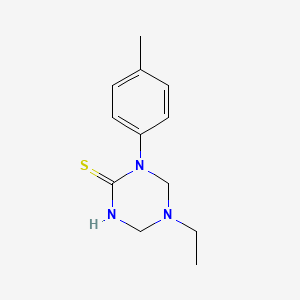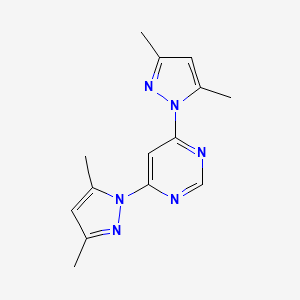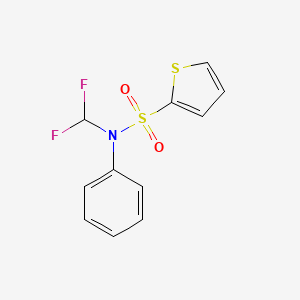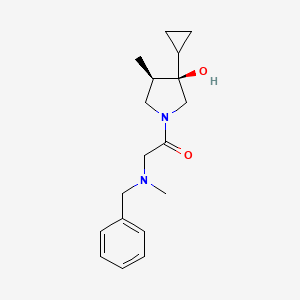![molecular formula C20H22N4O2 B5631814 4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5631814.png)
4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine, commonly known as EIP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EIP is a piperidine derivative that has been synthesized through a multi-step process involving the condensation of piperidine with isoxazole and subsequent reactions with other reagents.
作用机制
The mechanism of action of EIP is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. EIP has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, leading to a reduction in inflammation and pain. Additionally, EIP has been shown to modulate the activity of various neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
EIP has been shown to have various biochemical and physiological effects in the body. Research has shown that EIP inhibits the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. Additionally, EIP has been shown to modulate the activity of various neurotransmitters in the brain, leading to its neuroprotective effects.
实验室实验的优点和局限性
EIP has several advantages for lab experiments, including its high purity and yield, making it a suitable candidate for further research. However, EIP also has some limitations, including its relatively high cost and limited availability.
未来方向
There are several future directions for research on EIP. One direction is to further investigate its potential therapeutic applications in various diseases, including chronic pain, inflammatory disorders, and neurodegenerative diseases. Additionally, research could focus on the development of new synthesis methods for EIP to improve its cost-effectiveness and availability. Finally, research could investigate the potential side effects and toxicity of EIP to ensure its safety for clinical use.
Conclusion:
EIP is a promising chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Research has shown that EIP exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, EIP has been shown to have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of EIP and its potential applications in various diseases.
合成方法
The synthesis of EIP involves the condensation of piperidine with isoxazole in the presence of a base catalyst. This is followed by the reaction of the resulting intermediate with various reagents to form the final product. The synthesis of EIP has been optimized to yield high purity and yield, making it a suitable candidate for further research.
科学研究应用
EIP has been extensively studied for its potential therapeutic applications in various diseases. Research has shown that EIP exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, EIP has been shown to have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-(3-phenyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-2-23-13-10-21-19(23)16-8-11-24(12-9-16)20(25)17-14-26-22-18(17)15-6-4-3-5-7-15/h3-7,10,13-14,16H,2,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMSRBUUDSVCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCN(CC2)C(=O)C3=CON=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B5631731.png)
![5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5631739.png)



![N,5-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5631778.png)

![(1S*,5R*)-6-[3-(4-pyridinyl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631789.png)
![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5631790.png)


![7,11,18,21-tetraoxatrispiro[5.2.2.5~12~.2~9~.2~6~]henicosane](/img/structure/B5631801.png)
![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B5631808.png)
![2-[1-(2,4-difluorophenyl)-5-(2-pyridin-4-ylethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5631842.png)